5-Chloroadamantane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroadamantane-2-carboxylic acid is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. This compound is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the adamantane framework. It has a molecular formula of C11H15ClO2 and a molecular weight of 214.69 g/mol .
Mechanism of Action
Target of Action
Adamantane derivatives, to which 5-chloroadamantane-2-carboxylic acid belongs, are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives can undergo various chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives are known to be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
Adamantane derivatives are known for their potential in the preparation of biologically active compounds and systems for chemiluminescence diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroadamantane-2-carboxylic acid typically involves the chlorination of adamantane-2-carboxylic acid. One common method includes the reaction of adamantane-2-carboxylic acid with excess chlorine in the presence of aluminum chloride (AlCl3) under heating conditions . This reaction yields 5,7-dichloroadamantane-2-carboxylic acid, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions using adamantane derivatives as starting materials. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloroadamantane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form other derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted adamantane derivatives.
Oxidation: Formation of carboxylate salts or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
5-Chloroadamantane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Adamantane-2-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5,7-Dichloroadamantane-2-carboxylic acid: Contains an additional chlorine atom, which can influence its reactivity and applications.
Adamantane derivatives: Various derivatives with different substituents at the 2, 5, and 7 positions.
Uniqueness
5-Chloroadamantane-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the adamantane framework. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
5-chloroadamantane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c12-11-3-6-1-7(4-11)9(10(13)14)8(2-6)5-11/h6-9H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZOJSZNFGTGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.